molecular formula C16H13F3N2O2S B2404501 1-(thiophene-2-carbonyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide CAS No. 1286714-94-0

1-(thiophene-2-carbonyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide

Cat. No.: B2404501
CAS No.: 1286714-94-0
M. Wt: 354.35
InChI Key: HURUBCLSOCBSHL-UHFFFAOYSA-N
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Description

1-(thiophene-2-carbonyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H13F3N2O2S and its molecular weight is 354.35. The purity is usually 95%.
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Biological Activity

1-(thiophene-2-carbonyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C17H15F3N2O2S
  • Molecular Weight : 368.37 g/mol
  • CAS Number : Not specified in the sources.

Research indicates that this compound acts primarily as an inhibitor of the Keap1–Nrf2 protein-protein interaction (PPI), which is crucial for regulating oxidative stress responses in cells. The binding affinity of this compound to Keap1 has been reported with a dissociation constant (KDK_D) of approximately 4 μM, signifying moderate potency .

In Vitro Studies

  • Antioxidant Activity : The compound has shown promising results in enhancing cellular defense mechanisms against oxidative stress by upregulating the Nrf2 pathway. This action is particularly relevant for conditions associated with oxidative damage, such as metabolic and autoimmune disorders .
  • Cellular Uptake and Stability : It exhibits high aqueous solubility and moderate permeability across Caco-2 cell monolayers, indicating its potential for oral bioavailability. The compound also demonstrates medium clearance rates in human liver microsomes, suggesting a favorable metabolic profile .

Structure-Activity Relationship (SAR)

The optimization of the compound's structure has led to insights into its biological activity:

  • Variations in the macrocyclic structure significantly affect binding affinity and potency.
  • Specific substitutions on the phenylene ring enhance its efficacy as a Keap1 inhibitor .

Data Table: Biological Activity Summary

Activity Effect Binding Affinity (K_D) Notes
AntioxidantUpregulates Nrf24 μMImportant for oxidative stress response
Cellular UptakeHigh solubility-Moderate permeability
Metabolic StabilityMedium clearance-Favorable metabolic profile

Case Studies

  • Oxidative Stress Mitigation : In a study focusing on oxidative stress, this compound was shown to significantly reduce markers of oxidative damage in cellular models, highlighting its therapeutic potential in conditions like diabetes and neurodegenerative diseases .
  • Cancer Research : Preliminary investigations into the compound's effects on cancer cell lines indicate that it may inhibit proliferation through Nrf2-mediated pathways, suggesting a dual role in both antioxidant defense and cancer therapy .

Properties

IUPAC Name

1-(thiophene-2-carbonyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2S/c17-16(18,19)11-4-1-2-5-12(11)20-14(22)10-8-21(9-10)15(23)13-6-3-7-24-13/h1-7,10H,8-9H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURUBCLSOCBSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CS2)C(=O)NC3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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